Dihydropteroate synthase-IN-1
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Overview
Description
Dihydropteroate synthase-IN-1 is a compound that acts as an inhibitor of the enzyme dihydropteroate synthase This enzyme is crucial in the biosynthesis of folate in bacteria, fungi, and plants Folate is an essential cofactor for various cellular processes, including the synthesis of nucleotides and amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydropteroate synthase-IN-1 typically involves the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate. The reaction is catalyzed by dihydropteroate synthase, which facilitates the formation of 7,8-dihydropteroate. The reaction conditions often include a buffered aqueous solution at a pH conducive to enzyme activity, typically around pH 7.5 to 8.5 .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress dihydropteroate synthase. The fermentation broth is then subjected to downstream processing, including extraction, purification, and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydropteroate synthase-IN-1 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups such as amino and hydroxyl groups .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include para-aminobenzoic acid, 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate, and various buffers to maintain the optimal pH for enzyme activity. The reactions are typically carried out at temperatures ranging from 25°C to 37°C .
Major Products
The major product formed from the reaction of this compound with its substrates is 7,8-dihydropteroate, which is a precursor in the biosynthesis of folate derivatives .
Scientific Research Applications
Dihydropteroate synthase-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme kinetics and the mechanism of folate biosynthesis.
Biology: It serves as a model compound to investigate the role of folate in cellular processes and to study the effects of folate inhibition on cell growth and proliferation.
Medicine: this compound is explored as a potential antibacterial and antifungal agent due to its ability to inhibit folate biosynthesis in pathogens.
Mechanism of Action
Dihydropteroate synthase-IN-1 exerts its effects by competitively inhibiting the enzyme dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate to form 7,8-dihydropteroate. By binding to the active site of the enzyme, this compound prevents the formation of 7,8-dihydropteroate, thereby inhibiting the biosynthesis of folate. This inhibition disrupts the production of nucleotides and amino acids, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic that also inhibits dihydropteroate synthase by competing with para-aminobenzoic acid.
Dapsone: Another inhibitor of dihydropteroate synthase, used primarily in the treatment of leprosy.
Uniqueness
Dihydropteroate synthase-IN-1 is unique in its specific binding affinity and inhibition mechanism, which makes it a valuable tool for studying the enzyme’s structure and function. Its ability to inhibit folate biosynthesis with high specificity distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H23N5O4S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(E)-2-cyano-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(ethylamino)-3-ethylsulfanylprop-2-enamide |
InChI |
InChI=1S/C19H23N5O4S2/c1-5-21-19(29-6-2)16(11-20)17(25)22-14-7-9-15(10-8-14)30(26,27)24-18-12(3)13(4)23-28-18/h7-10,21,24H,5-6H2,1-4H3,(H,22,25)/b19-16+ |
InChI Key |
PBQCVYWDYFTCMK-KNTRCKAVSA-N |
Isomeric SMILES |
CCN/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)/SCC |
Canonical SMILES |
CCNC(=C(C#N)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)SCC |
Origin of Product |
United States |
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